[3-(Methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate
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Overview
Description
[3-(Methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate is a chemical compound with the molecular formula C14H12FNO3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate typically involves the reaction of 3-(methoxymethyl)phenol with 2-fluoropyridine-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[3-(Methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The fluoropyridine ring can be reduced under specific conditions to form a dihydropyridine derivative.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
[3-(Methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of [3-(Methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine-4-carboxylate: Lacks the methoxymethyl group, resulting in different chemical and biological properties.
3-(Methoxymethyl)phenyl pyridine-4-carboxylate: Lacks the fluorine atom, affecting its reactivity and interactions.
Uniqueness
The presence of both the methoxymethyl group and the fluorine atom in [3-(Methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate imparts unique chemical properties, such as enhanced stability and reactivity. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[3-(methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-18-9-10-3-2-4-12(7-10)19-14(17)11-5-6-16-13(15)8-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWXPCFWUSVILS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)OC(=O)C2=CC(=NC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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